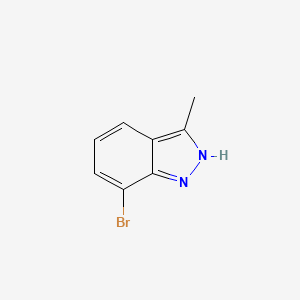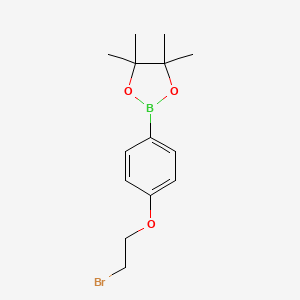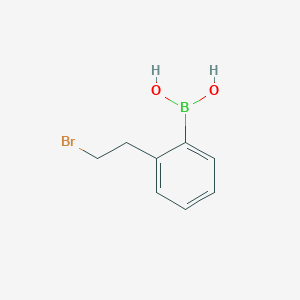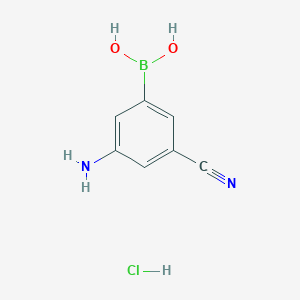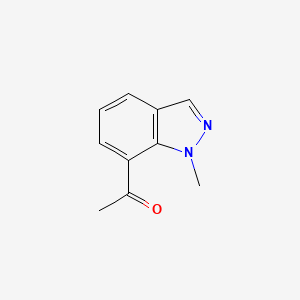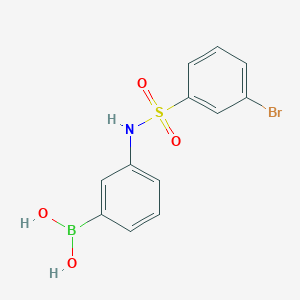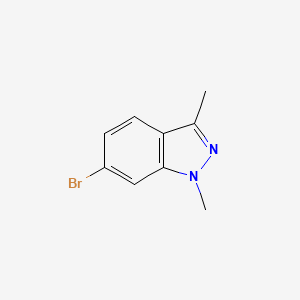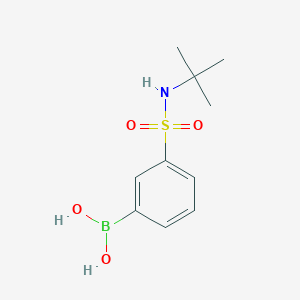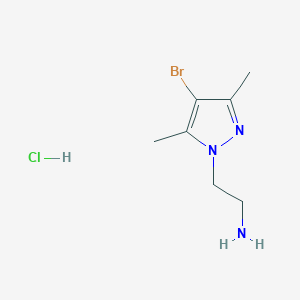
Clorhidrato de 2-(4-bromo-3,5-dimetil-1H-pirazol-1-il)etanamina
Descripción general
Descripción
“2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride” is a chemical compound with the empirical formula C7H12BrN3 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like “2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride” can be represented by the SMILES stringBrC1=C(C)N(CCN)N=C1C . This indicates that the molecule contains a bromine atom attached to a pyrazole ring, which is further connected to an ethanamine group.
Aplicaciones Científicas De Investigación
Actividades antileishmaniales y antimaláricas
Los derivados de pirazol, incluido el que se está considerando, han mostrado resultados prometedores en el tratamiento de enfermedades tropicales como la leishmaniasis y la malaria. La eficacia del compuesto contra Leishmania aethiopica y Plasmodium berghei se ha demostrado mediante estudios in vitro e in vivo . Estos hallazgos sugieren que podría desarrollarse en un potente farmacóforo para crear agentes antileishmaniales y antimaláricos seguros y efectivos.
Estudios de acoplamiento molecular
El compuesto se ha utilizado en estudios de acoplamiento molecular para predecir su interacción con dianas biológicas. Por ejemplo, los estudios de acoplamiento en Lm-PTR1, complejado con Trimetoprim, han justificado la actividad antileishmanial del compuesto . Esta aplicación es crucial para el diseño racional de fármacos, permitiendo a los investigadores comprender la base molecular de las interacciones fármaco-receptor.
Síntesis de productos químicos bioactivos
Los derivados de pirazol sirven como andamios en la síntesis de productos químicos bioactivos. Se utilizan con frecuencia en química medicinal para el desarrollo de nuevos fármacos debido a sus diversos efectos farmacológicos . El compuesto en cuestión puede utilizarse para sintetizar nuevas entidades con posibles beneficios terapéuticos.
Aplicaciones en agroquímica
En agroquímica, los derivados de pirazol se utilizan para crear compuestos que pueden funcionar como herbicidas, pesticidas y fungicidas. Su versatilidad en reacciones químicas los convierte en candidatos adecuados para desarrollar nuevos agentes agroquímicos .
Química de coordinación
Las características estructurales del compuesto lo convierten en un excelente candidato para formar complejos con varios metales. Estos complejos pueden estudiarse para sus posibles aplicaciones en química de coordinación, que incluye catalizadores y ciencia de materiales .
Química organometálica
En química organometálica, los derivados de pirazol se utilizan para sintetizar compuestos que tienen enlaces metal-carbono. Estos compuestos son importantes para la catálisis y el desarrollo de nuevos materiales con propiedades únicas .
Mecanismo De Acción
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride acts as a reagent in the synthesis of various compounds. It is an electron-deficient reagent, which means that it can react with electron-rich substrates. The reaction involves the formation of a covalent bond between the 1-bromo-3,5-dimethyl-1H-pyrazole and the 2-aminoethanol. This reaction is catalyzed by p-toluenesulfonic acid (PTSA), which activates the reaction by protonating the nitrogen atom of the 1-bromo-3,5-dimethyl-1H-pyrazole. The reaction proceeds through a nucleophilic substitution mechanism, in which the nitrogen atom of the 1-bromo-3,5-dimethyl-1H-pyrazole acts as a nucleophile and attacks the electrophilic carbon atom of the 2-aminoethanol.
Biochemical and Physiological Effects
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can lead to increased alertness and improved cognition. Additionally, 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride has been shown to act as an agonist at the 5-HT2A serotonin receptor, which is involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride is a useful reagent for a variety of laboratory experiments. It is relatively easy to synthesize and is relatively stable, allowing it to be stored for long periods of time. Additionally, it is relatively inexpensive and can be purchased from many chemical suppliers. However, it is important to note that 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride is a hazardous chemical and should be handled with care. It is also important to note that 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride is a potent inhibitor of acetylcholinesterase and should be used with caution.
Direcciones Futuras
There are many potential future directions for the use of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride. It could be used in the synthesis of other compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. Additionally, it could be used in the development of new drugs and therapies to treat a variety of diseases and disorders. Furthermore, it could be used to study the mechanisms of action of various compounds, such as acetylcholinesterase inhibitors, and to develop new methods of synthesis. Finally, it could be used to study the biochemical and physiological effects of various compounds, such as neurotransmitters and hormones.
Propiedades
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3.ClH/c1-5-7(8)6(2)11(10-5)4-3-9;/h3-4,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIQXYTWDIQTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



